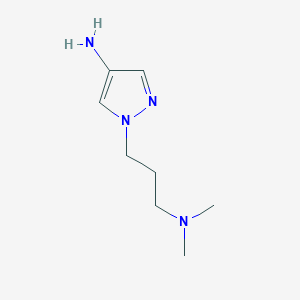

1-(3-(dimethylamino)propyl)-1H-pyrazol-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-(3-(dimethylamino)propyl)-1H-pyrazol-4-amine” is a derivative of Dimethylaminopropylamine (DMAPA), which is a diamine used in the preparation of some surfactants . DMAPA is commonly produced commercially via the reaction between dimethylamine and acrylonitrile .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene were shown to have a peculiar nature .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a pronounced concentration effect appeared in the copolymerization of equimolar amounts of DMAPMA and DMA in toluene solution .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like Dimethylaminopropylamine (DMAPA) have been reported. DMAPA is a colourless liquid with a fishy, ammoniacal odor. It has a density of 812 mg/mL and a boiling point of 132.1 °C .Wissenschaftliche Forschungsanwendungen

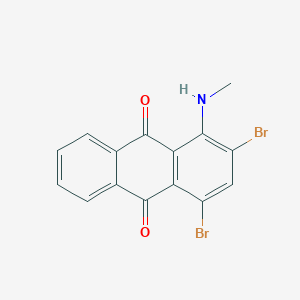

Synthesis and Cytotoxic Activity

A study by Deady et al. (2003) investigated carboxamide derivatives of benzo[b][1,6]naphthyridines synthesized through reactions involving 4-dimethylaminomethylene derivatives. These compounds exhibited potent cytotoxicity against several cancer cell lines, highlighting their potential in anticancer drug development (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Generation of Structurally Diverse Libraries

Roman (2013) utilized a ketonic Mannich base for alkylation and ring closure reactions, generating a library of structurally diverse compounds. This study underscores the utility of dimethylamino-containing compounds in synthesizing a broad range of chemical entities, which could be pivotal in drug discovery and material science (Roman, 2013).

Water-Soluble Pyrazolate Rhodium(I) Complexes

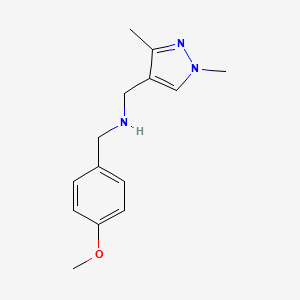

Esquius et al. (2000) explored the synthesis and reactivity of dimethyl-4-aminomethylpyrazole ligands, leading to the development of water-soluble pyrazolate rhodium(I) complexes. Such complexes could have implications in catalysis and materials science, showcasing the functional versatility of pyrazole-based ligands (Esquius, Pons, Yáñez, Ros, Solans, & Font‐Bardia, 2000).

Antibacterial and Antifungal Polymeric Compounds

Aly and El-Mohdy (2015) reported on the modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with various amine compounds, including 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one. The modified hydrogels exhibited enhanced antibacterial and antifungal activities, suggesting potential applications in medical devices and wound care products (Aly & El-Mohdy, 2015).

Synthesis of Pyrazolo[3,4-d]pyrimidines

Makarov et al. (2003) synthesized pyrazolo[3,4-d]pyrimidines by reacting dimethylaminomethylene derivatives with different amines. This work contributes to the synthesis methodology of pyrazolo[3,4-d]pyrimidines, which are of interest in medicinal chemistry due to their potential biological activities (Makarov, Ryabova, Alekseeva, Shashkov, & Granik, 2003).

Wirkmechanismus

Target of Action

Similar compounds such as 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide methiodide are known to be used as carboxyl activating agents

Mode of Action

Related compounds are known to participate in amide bond forming (amidation) crosslinking reactions . They are also used in peptide synthesis and the preparation of antibodies like immunoconjugates

Biochemical Pathways

Related compounds are known to play a vital role in the immobilization of large biomolecules in association with n-hydroxysuccinimide

Result of Action

Related compounds are known to be used in the acylation of phosphoranes

Action Environment

It’s known that related compounds are sensitive to moisture and incompatible with strong acids, strong oxidizing agents, and moisture

Safety and Hazards

Zukünftige Richtungen

The future directions for the research and application of similar compounds are promising. For instance, the radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene were shown to have a peculiar nature, suggesting potential for further exploration .

Eigenschaften

IUPAC Name |

1-[3-(dimethylamino)propyl]pyrazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N4/c1-11(2)4-3-5-12-7-8(9)6-10-12/h6-7H,3-5,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQDVJBJATWTUDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C=C(C=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(dimethylamino)propyl)-1H-pyrazol-4-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-cyanobenzamide](/img/structure/B2897414.png)

![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2897418.png)

![(Z)-3-((4-fluorophenyl)thio)-N-(7-(2-(methylthio)ethyl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)propanamide](/img/structure/B2897420.png)

![N-benzyl-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2897421.png)

![1-(4-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2897429.png)

![3-Chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide](/img/structure/B2897436.png)